[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate

Catalog No.
S1488060
CAS No.
6891-44-7
M.F
C10H21NO6S
M. Wt
283.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Methacryloyloxy)ethyl]trimethylammonium methyl...

CAS Number

6891-44-7

Product Name

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate

IUPAC Name

methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium

Molecular Formula

C10H21NO6S

Molecular Weight

283.34 g/mol

InChI

InChI=1S/C9H18NO2.CH4O4S/c1-8(2)9(11)12-7-6-10(3,4)5;1-5-6(2,3)4/h1,6-7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

IHBKAGRPNRKYAO-UHFFFAOYSA-M

SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-]

Synonyms

N,N-DIMETHYLAMINOETHYL METHACRYLATE Q SALT, METHOSULFATE;N,N-DIMETHYLAMINOETHYL METHACRYLATE ''Q'' SALT, METHOSULFATE;[2-(METHACRYLOYLOXY)ETHYL]TRIMETHYLAMMONIUM METHYL SULFATE;METHACRYLOYLCHOLINE METHYL SULFATE;Ethanaminium,N,N,N-trimethyl-2-[(2

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-]

Applications in Drug Delivery:

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate, also known as META, is being investigated for its potential applications in drug delivery systems. Its positively charged quaternary ammonium group and ability to form hydrogels make it a promising candidate for various drug delivery methods, including:

  • Micelles: META can self-assemble into micelles in aqueous solutions, which can encapsulate and deliver hydrophobic drugs. These micelles can be further modified to target specific tissues or cells. Source: )
  • Liposomes: META can be incorporated into liposomes, which are microscopic spheres composed of phospholipids. These liposomes can be used to deliver drugs that are unstable in aqueous environments or require controlled release. Source: )
  • Hydrogels: META can be used to form hydrogels, which are three-dimensional networks that can hold a significant amount of water. These hydrogels can be used for sustained and localized drug delivery, as they can slowly release the encapsulated drug over time. Source: )

Applications in Tissue Engineering:

META is also being explored for its potential applications in tissue engineering due to its ability to:

  • Promote cell adhesion and proliferation: The positively charged nature of META can interact with negatively charged cell membranes, promoting cell attachment and growth. This property makes it a suitable material for scaffolds used in tissue engineering. Source: )
  • Control the release of growth factors: META can be used to create hydrogels that can encapsulate and release growth factors in a controlled manner. These growth factors can then stimulate cell differentiation and tissue regeneration. Source: )

Other Potential Applications:

In addition to the applications mentioned above, [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate is also being investigated for its potential use in:

  • Gene delivery: META-based nanoparticles can be used to deliver genes into cells for therapeutic purposes. Source: )
  • Antimicrobial coatings: META can be incorporated into coatings that can kill or inhibit the growth of bacteria. Source: )

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate is a quaternary ammonium compound characterized by the presence of a methacryloyloxy functional group. This compound features a trimethylammonium group, which imparts cationic properties, making it useful in various applications, particularly in polymer chemistry and biochemistry. The chemical structure can be represented as follows:

C7H14N1O4S\text{C}_7\text{H}_{14}\text{N}_1\text{O}_4\text{S}

This compound is soluble in water due to its ionic nature, which contributes to its potential applications in biological systems and materials science.

The mechanism of action of META depends on the specific application. In material science, its positively charged head group allows it to interact with other charged molecules or surfaces, influencing properties like adhesion or self-assembly. In drug delivery, META's amphiphilic nature can contribute to the formation of hydrogels for controlled drug release [].

  • Skin and eye irritant: The cationic nature of META can potentially irritate skin and eyes upon contact [].
  • Potential respiratory irritant: Inhalation of dust or aerosols containing META should be avoided.

The chemical reactivity of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate primarily involves polymerization reactions. The methacrylate moiety can undergo free radical polymerization, leading to the formation of poly(methacryloyloxyethyltrimethylammonium) networks. This polymerization can be initiated through various methods, including thermal initiation or photoinitiation.

In biological systems, the compound may also participate in ionic interactions due to its cationic nature, influencing the behavior of biomolecules and polymers in solution. The interactions with negatively charged species can lead to complex formation, affecting solubility and stability.

The biological activity of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate has been studied in various contexts. Its cationic nature allows it to interact with negatively charged biological membranes, which may enhance antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogens, suggesting potential applications in antimicrobial formulations.

Additionally, preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, although further research is needed to elucidate its mechanisms of action and therapeutic potential .

Synthesis of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate typically involves the reaction between methacrylic acid derivatives and trimethylamine. The general synthetic route can be outlined as follows:

  • Preparation of Methacryloyloxyethyl Alcohol: Methacrylic acid is reacted with ethylene glycol to form the corresponding methacryloyloxyethyl alcohol.
  • Quaternization Reaction: The methacryloyloxyethyl alcohol is then treated with trimethylamine and methyl sulfate to produce [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate.

This method allows for the efficient production of the compound while maintaining high purity levels.

Interaction studies have shown that [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate can form complexes with various biomolecules, including proteins and nucleic acids. These interactions can significantly alter the properties of both the compound and the biomolecules involved. For instance, studies indicate that such interactions can enhance the stability of protein formulations or facilitate targeted drug delivery by modifying cellular uptake mechanisms .

Several compounds share structural similarities with [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate, including:

  • Trimethyl(2-methacryloyloxyethyl)ammonium chloride
  • N,N-Dimethyl(2-methacryloyloxyethyl)amine
  • Poly(2-(methacryloyloxy)ethyl trimethyl ammonium chloride)

Comparison Table

Compound NameStructure CharacteristicsUnique Features
[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfateCationic, soluble in waterAntimicrobial properties
Trimethyl(2-methacryloyloxyethyl)ammonium chlorideCationic, forms stable complexesLower toxicity than other quaternary ammoniums
N,N-Dimethyl(2-methacryloyloxyethyl)amineCationic but less soluble than its methyl sulfate counterpartUsed primarily in drug formulation
Poly(2-(methacryloyloxy)ethyl trimethyl ammonium chloridePolymerized form; higher molecular weightEnhanced mechanical properties for materials

The uniqueness of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate lies in its balance between solubility and antimicrobial activity, making it particularly advantageous for applications requiring both properties.

Physical Description

Liquid

UNII

4Y00S7XU0S

Related CAS

33611-56-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 8 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6891-44-7
27103-90-8

Wikipedia

(2-(methacryloyloxy)ethyl)trimethylammonium methyl sulfate

General Manufacturing Information

All other basic organic chemical manufacturing
Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1): ACTIVE

Dates

Modify: 2023-08-15

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